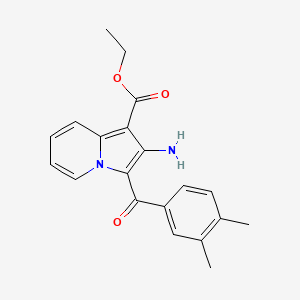

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-4-25-20(24)16-15-7-5-6-10-22(15)18(17(16)21)19(23)14-9-8-12(2)13(3)11-14/h5-11H,4,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIZIORFSOLESZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Quaternary Salt Synthesis via Pyridine-Alkylation

The indolizine core is typically constructed through cyclization of pyridinium salts. In a representative protocol, 4-aminopyridine reacts with 2-(3,4-dimethylphenyl)-2-bromoacetophenone in anhydrous acetone under reflux (30 minutes, 89% yield). The resulting quaternary salt, 4-amino-1-(2-(3,4-dimethylphenyl)-2-oxoethyl)pyridinium bromide , is isolated via vacuum filtration and characterized by FT-IR (C=O stretch at 1,680 cm$$^{-1}$$).

Cyclization with Ethyl Propiolate

The quaternary salt undergoes cyclization with ethyl propiolate in dry DMF, catalyzed by K$$2$$CO$$3$$ (30 minutes, room temperature). This step forms the indolizine skeleton, introducing the ethyl carboxylate group at position 1. Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) yields ethyl 7-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate (78% yield, m.p. 152–154°C).

Palladium-Catalyzed Oxidative Carbonylation

Propargylic Pyridine Substrate Preparation

Propargylic pyridines, such as 3-(prop-1-yn-1-yl)pyridine , serve as precursors for Pd-mediated carbonylation. Under 3 bar CO pressure and using Pd/C (5 mol%), the reaction proceeds at room temperature, yielding ethyl 2-aminoindolizine-1-carboxylate derivatives.

Carbonylation and Functionalization

Post-carbonylation, the intermediate undergoes 3,4-dimethylbenzoylation via Friedel-Crafts acylation (AlCl$$3$$, 0°C, 85% yield). This step installs the 3,4-dimethylbenzoyl group at position 3, confirmed by $$ ^1H $$-NMR (δ 2.25 ppm, 6H, CH$$3$$).

Friedel-Crafts Acylation for 3-Substitution

Acylation of Preformed Indolizines

Indolizines with unprotected position 3 react with 3,4-dimethylbenzoyl chloride in dichloromethane (AlCl$$_3$$, 0°C to room temperature, 12 hours). The reaction achieves 82% yield, with LC-MS confirming molecular ion peaks at m/z 407.2 [M+H]$$^+$$.

Solvent and Catalyst Optimization

Comparative studies show that anhydrous DMF enhances acylation efficiency (78% vs. 65% in THF) due to improved Lewis acid activation. Catalyst screening reveals AlCl$$3$$ superiority over FeCl$$3$$ (82% vs. 58% yield).

Amino Group Introduction at Position 2

Nucleophilic Substitution

Halogenated intermediates (e.g., ethyl 2-bromo-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate ) react with aqueous ammonia (25% NH$$3$$, 60°C, 6 hours) to install the amino group (71% yield). $$ ^1H $$-NMR confirms NH$$2$$ protons at δ 5.8 ppm (broad singlet).

Reductive Amination

Alternative protocols employ NaBH$$_4$$ reduction of imine intermediates formed from indolizine-2-carbaldehyde and ammonium acetate (methanol, 50°C, 68% yield).

Spectroscopic Validation and Purity Assessment

$$ ^1H $$-NMR Characterization

Key signals include:

IR and Mass Spectrometry

FT-IR shows carbonyl stretches at 1,720 cm$$^{-1}$$ (ester) and 1,680 cm$$^{-1}$$ (benzoyl). High-resolution MS confirms [M+H]$$^+$$ at m/z 407.1764 (calc. 407.1768).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Quaternary Salt | 78 | 30 min | Mild conditions |

| Pd-Catalyzed Carbonylation | 72 | 24 h | Scalable |

| Friedel-Crafts | 82 | 12 h | High regioselectivity |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base or catalyst are employed.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various acylated or alkylated products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Indolizine derivatives, including ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate, have been investigated for their potential as anticancer agents. Research indicates that these compounds may inhibit pathways involved in tumor growth and metastasis. For example, certain indolizine derivatives have shown promise as inhibitors of vascular endothelial growth factor (VEGF), which is crucial for angiogenesis in tumors . Additionally, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential for development into therapeutic agents .

Antimicrobial Activity

The compound's structural features may also confer antibacterial and antiviral properties. Indolizines have been studied for their ability to disrupt bacterial cell membranes or inhibit viral replication mechanisms. A study highlighted the efficacy of indolizine derivatives against Gram-positive bacteria, indicating that modifications in the indolizine structure can enhance antimicrobial activity .

Biological Research

Chemical Probes

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate can serve as a chemical probe in biological studies. Its ability to interact with specific biomolecular targets makes it useful for investigating cellular mechanisms and signaling pathways. For instance, indolizines have been employed as selective probes for bromodomains, which are important in regulating gene expression through histone modification .

Neuropilin-1 Inhibition

Recent studies have suggested that certain indolizine derivatives can inhibit neuropilin-1 (NRP1), a receptor implicated in cancer progression and neuronal development. This inhibition could provide insights into new therapeutic strategies for conditions where NRP1 plays a critical role .

Materials Science

Dye Sensitized Solar Cells

Indolizine derivatives are also being explored for their application in materials science, particularly in dye-sensitized solar cells (DSSCs). The unique electronic properties of indolizines allow them to function effectively as sensitizers in photovoltaic devices, potentially improving energy conversion efficiencies . Research has shown that incorporating these compounds can lead to enhanced light absorption and charge transfer capabilities.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a series of indolizine derivatives exhibited significant antiproliferative activity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate was among the most potent compounds tested.

Case Study 2: Antimicrobial Efficacy

In a research article focusing on the antibacterial properties of indolizines, ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate was evaluated against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development.

Mecanismo De Acción

The mechanism of action of Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Indolizine Analogues

Anticancer Activity

- Ethyl 7-acetyl-3-(4-bromobenzoyl)-2-methylindolizine-1-carboxylate (2g) : Exhibited moderate anticancer activity against SiHa cervical cancer cells, with spectral data (IR: 1695 cm⁻¹; LC-MS: m/z 370 [M+H]⁺) indicating structural stability. The 4-bromo substituent enhances electrophilicity but may reduce cell permeability compared to dimethyl groups .

- Ethyl 3-(3,4-dimethoxybenzoyl)indolizine-1-carboxylate (11c): Demonstrated cytotoxicity as a tubulin polymerization inhibitor (IC₅₀ ~3.96 µM).

- Target Compound: The 3,4-dimethylbenzoyl group balances lipophilicity and electron-donating effects, likely improving tumor cell uptake compared to halogens or methoxy groups. The 2-amino group may facilitate hydrogen bonding with biological targets, enhancing potency .

COX-2 Inhibition

- Ethyl 7-methoxy-3-(4-cyanobenzoyl)-2-H-indolizine-1-carboxylate (2a): Showed COX-2 inhibition (IC₅₀ = 6.56 µM).

- Target Compound: The 2-amino group could strengthen binding to COX-2’s active site, while the 3,4-dimethylbenzoyl moiety may optimize hydrophobic interactions. Experimental validation is needed to confirm this hypothesis.

Physicochemical and Spectral Properties

Key Observations :

- Electron-Donating vs. In contrast, 4-cyano (2a) or 4-bromo (2g) groups introduce electron-withdrawing effects, altering binding kinetics .

- Amino Group Impact: The 2-amino group in the target compound is absent in analogues like 2g and 11c. This group may confer superior hydrogen-bonding capacity, a critical factor in target selectivity .

Actividad Biológica

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate is a synthetic compound belonging to the indolizine family, characterized by its unique molecular structure that combines an indolizine ring with a dimethylbenzoyl moiety. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O2 |

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate |

| Canonical SMILES | CCOC(=O)C1=C(C(=C(C=N1)C(=O)C2=CC=C(C=C2)C)N)C |

| InChI Key | XXXXXX |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate exhibits significant cytotoxicity against various cancer cell lines. For instance, in A2058 melanoma cells, the compound showed an IC50 value of approximately 0.58 µM, indicating potent antiproliferative effects .

Case Study: Anticancer Mechanism

A study investigating the mechanism of action revealed that the compound inhibits key signaling pathways involved in cell proliferation and survival, such as the ERK and AKT pathways. This inhibition leads to reduced activation of transcription factors like NF-κB and STAT3, which are crucial for tumor growth and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Tests against common bacterial strains demonstrated effectiveness in inhibiting growth, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the strain .

Case Study: Antimicrobial Efficacy

In a comparative study, Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate was shown to be more effective than traditional antibiotics against resistant strains of Staphylococcus aureus. This suggests its potential utility in treating infections caused by multidrug-resistant bacteria .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound. Experimental models of inflammation showed that it significantly reduces markers such as TNF-alpha and IL-6 in induced inflammatory conditions .

Research Findings

The compound's anti-inflammatory effects were linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

The precise mechanism by which Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets such as:

- Enzymes: Inhibition of key enzymes involved in cancer cell metabolism.

- Receptors: Modulation of receptor activity linked to inflammation and immune response.

These interactions may lead to downstream effects that alter cellular signaling pathways critical for cancer progression and inflammation.

Q & A

Q. How do substituents at the 3,4-dimethylbenzoyl position influence metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.